ELN318463

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

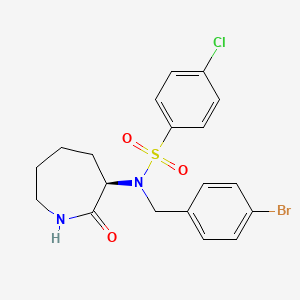

N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-2-oxoazepan-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCJYACFOQWRDO-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preliminary data on Compound X efficacy

An In-depth Technical Guide on the Preliminary Efficacy of Lecanemab (Compound X)

Introduction

Lecanemab, referred to herein as Compound X for illustrative purposes, is a humanized monoclonal antibody developed for the treatment of early Alzheimer's disease (AD).[1] It is indicated for patients with mild cognitive impairment (MCI) or the mild dementia stage of AD.[2][3][4] The therapeutic rationale for Lecanemab is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathophysiology of AD.[5] Lecanemab received accelerated approval from the U.S. Food and Drug Administration (FDA) in January 2023, followed by traditional approval in July 2023.

Mechanism of Action

Lecanemab is an amyloid beta-directed antibody. It functions by selectively targeting and binding to soluble aggregated forms of Aβ, including oligomers and protofibrils, as well as insoluble fibrils. Aβ protofibrils are considered to be among the most neurotoxic forms of Aβ. By binding to these protofibrils, Lecanemab is thought to facilitate their clearance from the brain, thereby preventing the formation of larger, insoluble amyloid plaques and removing existing plaques. This action is believed to mitigate the downstream neurotoxic effects of Aβ aggregates, which include synaptic impairment and neuronal cell death.

Signaling Pathway and Therapeutic Intervention

The amyloidogenic pathway begins with the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, which produces Aβ monomers. These monomers can then aggregate into larger, more toxic species. Lecanemab intervenes in this pathway by targeting the soluble Aβ protofibrils for clearance.

References

- 1. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Explore Mechanism of Action | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aetnabetterhealth.com [aetnabetterhealth.com]

- 5. Neurobiological pathways to Alzheimer’s disease: Amyloid-beta, TAU protein or both? - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of Compound X

An In-Depth Technical Guide to the In Vitro Characterization of Compound X (Proxy: Vorinostat/SAHA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X, identified as Suberoylanilide Hydroxamic Acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] The dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention.[3] Compound X inhibits class I, II, and IV HDACs, leading to the accumulation of acetylated histones and subsequent modulation of gene transcription. This guide provides a comprehensive overview of the in vitro characterization of Compound X, including its biochemical activity, cellular effects, and the experimental protocols used for its evaluation.

Mechanism of Action

Compound X exerts its biological effects by binding to the active site of HDAC enzymes. Specifically, the hydroxamic acid moiety of Compound X chelates the zinc ion that is essential for the catalytic activity of HDACs. This inhibition of HDAC activity results in the hyperacetylation of histone proteins, leading to a more relaxed chromatin structure that allows for the transcription of genes that are often silenced in cancer cells. The downstream effects of Compound X-mediated HDAC inhibition include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Signaling Pathway

The mechanism of action of Compound X involves the modulation of several key cellular signaling pathways. By altering the acetylation status of histones and non-histone proteins, Compound X can influence the expression and activity of proteins involved in cell cycle control and apoptosis.

Caption: Mechanism of action of Compound X, leading to cell cycle arrest and apoptosis.

Quantitative Data

The in vitro activity of Compound X has been quantified through various assays, including enzymatic inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Enzymatic Inhibition of HDAC Isoforms by Compound X

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | ~10 - 40.6 | |

| HDAC2 | < 86 | |

| HDAC3 | ~20 | |

| HDAC6 | < 86 |

Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Raji | Burkitt's Lymphoma | 2.82 | 48 | |

| Raji 4RH | Rituximab-Resistant Burkitt's Lymphoma | 0.85 | 48 | |

| RL | Follicular Lymphoma | 1.63 | 48 | |

| RL 4RH | Rituximab-Resistant Follicular Lymphoma | 1.90 | 48 | |

| HH | Cutaneous T-Cell Lymphoma | 0.146 | Not Specified | |

| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | Not Specified | |

| SW-982 | Synovial Sarcoma | 8.6 | 48 | |

| SW-1353 | Chondrosarcoma | 2.0 | 48 | |

| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 | |

| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

HDAC Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of Compound X against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Compound X (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Compound X in Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the diluted Compound X or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at 4°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

-

Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS-based assay to measure the anti-proliferative effects of Compound X on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Compound X (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Compound X in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Compound X or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Compound X on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Compound X (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with Compound X at the desired concentration for a specific time (e.g., 48 hours).

-

Harvest the cells by trypsinization or scraping, and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro characterization of Compound X.

Caption: A typical workflow for the in vitro characterization of Compound X.

Summary of In Vitro Effects

-

HDAC Inhibition: Compound X is a potent inhibitor of class I and II HDAC enzymes, with IC50 values in the nanomolar range.

-

Anti-proliferative Activity: Compound X demonstrates dose- and time-dependent inhibition of cell proliferation across a wide range of cancer cell lines.

-

Cell Cycle Arrest: Treatment with Compound X leads to the accumulation of cells in the G1 and/or G2/M phases of the cell cycle, which is often associated with the upregulation of the cell cycle inhibitor p21.

-

Induction of Apoptosis: Compound X induces programmed cell death in cancer cells, a process that can be mediated by the modulation of Bcl-2 family proteins and the activation of caspases.

Conclusion

The in vitro characterization of Compound X (Vorinostat/SAHA) demonstrates its potent activity as an HDAC inhibitor with significant anti-cancer effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and other HDAC inhibitors. The ability of Compound X to induce cell cycle arrest and apoptosis in a variety of cancer cell models underscores its therapeutic potential.

References

Target Identification for Compound X: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. Understanding the mechanism of action of a compound, such as the novel "Compound X," is paramount for its development as a therapeutic agent or a research tool. This guide provides a comprehensive overview of modern techniques for target deconvolution, offering detailed experimental protocols, data presentation strategies, and visual representations of key workflows and biological pathways. The methodologies described herein encompass a multi-pronged approach, combining direct biochemical methods, cellular thermal shift assays, genetic perturbations, and computational predictions to confidently identify and validate the protein targets of Compound X.

Target Identification Strategies: An Overview

A variety of experimental and computational strategies can be employed to identify the molecular target(s) of a bioactive small molecule. These approaches can be broadly categorized as follows:

-

Affinity-Based Methods: These techniques rely on the specific binding interaction between the compound and its target protein.

-

Label-Free Methods: These approaches detect target engagement by observing changes in the biophysical properties of the target protein upon compound binding, without the need for modifying the compound.

-

Genetic Methods: These strategies utilize genetic perturbations to identify genes that modulate the cellular response to the compound.

-

Computational Methods: In silico approaches leverage existing biological and chemical data to predict potential targets.

The following sections will delve into the details of key techniques within these categories, providing actionable protocols for their implementation in the quest to identify the target of Compound X.

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for identifying proteins that physically interact with a small molecule.[1] This method involves immobilizing a derivative of Compound X onto a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Detailed Methodology:

-

Synthesis of Affinity Probe:

-

Synthesize an analog of Compound X containing a linker arm with a reactive group (e.g., an amine or carboxylic acid) at a position determined not to be essential for its biological activity.

-

Covalently couple the linker-modified Compound X to a solid support, such as NHS-activated sepharose beads or magnetic beads.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to ~80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Affinity Pulldown:

-

Equilibrate the Compound X-conjugated beads with lysis buffer.

-

Incubate the cell lysate (typically 1-5 mg of total protein) with the affinity beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with a linker but no compound, or with an inactive analog of Compound X.

-

Wash the beads extensively with lysis buffer (e.g., 5 washes with 10 bead volumes) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free Compound X) or by changing the buffer conditions (e.g., high salt, low pH, or a denaturing buffer like SDS-PAGE sample buffer).

-

Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Desalt the resulting peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

-

Compare the list of proteins identified in the Compound X pulldown with the negative control. True binding partners should be significantly enriched in the Compound X sample. Quantitative proteomics techniques, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can be employed for more accurate comparison.[1][3]

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis.[4] This technique is particularly advantageous as it does not require modification of the compound of interest.

Detailed Methodology:

-

Lysate Preparation:

-

Prepare a native cell lysate as described in the AP-MS protocol (Section 2.1.2). Ensure the lysis buffer does not contain detergents that would interfere with protein structure.

-

-

Compound Incubation:

-

Divide the cell lysate into aliquots.

-

Treat one aliquot with Compound X at a final concentration known to be bioactive (e.g., 10x EC50).

-

Treat a control aliquot with the vehicle (e.g., DMSO) at the same final concentration.

-

Incubate the samples for 1 hour at room temperature.

-

-

Protease Digestion:

-

To each aliquot, add a protease, such as thermolysin or pronase, at a concentration that results in partial digestion of the total protein content. The optimal protease and concentration should be determined empirically.

-

Incubate the digestion reaction for a set time (e.g., 30 minutes) at the optimal temperature for the chosen protease.

-

-

Quenching and Sample Preparation:

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Add SDS-PAGE sample buffer to each sample and boil for 5 minutes to denature the proteins.

-

-

Analysis by SDS-PAGE and Mass Spectrometry:

-

Separate the protein samples on an SDS-PAGE gel.

-

Visualize the protein bands using a sensitive stain like Coomassie blue or silver stain.

-

Look for protein bands that are present or more intense in the Compound X-treated lane compared to the vehicle control lane. These bands represent proteins that were protected from proteolysis by Compound X binding.

-

Excise the protected protein bands from the gel.

-

Perform in-gel tryptic digestion.

-

Identify the proteins by LC-MS/MS analysis as described in the AP-MS protocol (Section 2.1.5).

-

Thermal Proteome Profiling (TPP)

TPP is a powerful technique to assess compound-target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Detailed Methodology:

-

Cell Treatment and Heating:

-

Treat intact cells with Compound X or vehicle for a defined period.

-

Harvest the cells and resuspend them in PBS.

-

Divide the cell suspension into several aliquots.

-

Heat each aliquot to a different temperature for a short period (e.g., 3 minutes) across a temperature gradient (e.g., from 37°C to 67°C).

-

Cool the samples on ice.

-

-

Lysis and Separation of Soluble and Aggregated Proteins:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.

-

-

Protein Digestion and Labeling:

-

Collect the supernatant containing the soluble proteins.

-

Digest the proteins into peptides using trypsin.

-

For multiplexed analysis, label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ).

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze by LC-MS/MS.

-

-

Data Analysis:

-

For each identified protein, plot the relative abundance of the soluble protein as a function of temperature for both the Compound X-treated and vehicle-treated samples.

-

The binding of Compound X to its target will typically increase the thermal stability of the target protein, resulting in a shift of its melting curve to a higher temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in the presence and absence of Compound X. A significant shift in Tm is indicative of a direct or indirect interaction.

-

CRISPR-Cas9 Screening

CRISPR-Cas9 based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby providing clues to its target and mechanism of action.

Detailed Methodology:

-

Library Transduction:

-

Transduce a population of Cas9-expressing cells with a genome-wide or focused sgRNA library using lentivirus at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

-

-

Selection and Cell Culture:

-

Select for transduced cells using an appropriate antibiotic.

-

Expand the cell population to allow for gene knockout to occur.

-

-

Compound Treatment:

-

Split the cell population into two groups: one treated with Compound X at a concentration that inhibits cell growth (e.g., IC50), and a control group treated with vehicle.

-

Culture the cells for a sufficient period to allow for the selection of resistant or sensitive populations.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the cells from both the treated and control populations.

-

Extract genomic DNA.

-

Amplify the sgRNA-encoding regions by PCR.

-

Sequence the amplified sgRNAs using next-generation sequencing.

-

-

Data Analysis:

-

Compare the abundance of each sgRNA in the Compound X-treated population to the control population.

-

sgRNAs that are enriched in the treated population target genes whose knockout confers resistance to Compound X. These may be the direct target of the compound or components of the same pathway.

-

sgRNAs that are depleted in the treated population target genes whose knockout confers sensitivity to Compound X. These may be involved in parallel pathways or resistance mechanisms.

-

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is essential for interpreting the results of target identification experiments. The following tables provide templates for summarizing key data types.

Table 1: Putative Protein Targets of Compound X Identified by Affinity Purification-Mass Spectrometry (AP-MS)

| Protein ID (Uniprot) | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) - Compound X | PSMs - Control | Fold Enrichment | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 152 | 5 | 30.4 | <0.0001 |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 89 | 12 | 7.4 | <0.01 |

| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 75 | 10 | 7.5 | <0.01 |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 45 | 20 | 2.25 | 0.05 |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Kinase Selectivity Profile of Compound X

| Kinase Target | IC50 (nM) |

| On-Target Kinase | |

| MAPK1 | 15 |

| Off-Targets | |

| CDK2 | 520 |

| GSK3B | >10,000 |

| PIK3CA | 1,200 |

| SRC | 850 |

| ... | ... |

Table 3: Off-Target Binding Profile of Compound X from a Safety Panel Screen

| Target | Binding Affinity (Ki, nM) |

| Primary Target | |

| MAPK1 | 12 |

| Off-Targets | |

| hERG | >10,000 |

| 5-HT2B Receptor | 2,500 |

| M1 Muscarinic Receptor | >10,000 |

| ... | ... |

Mandatory Visualizations

Visual representations of experimental workflows and biological pathways are crucial for understanding the complex relationships in target identification studies.

Experimental Workflows

Caption: Overall workflow for the identification and validation of the target of Compound X.

Signaling Pathway Diagrams

Assuming that the target of Compound X is identified as a key kinase in the MAPK signaling pathway, the following diagram illustrates its mechanism of action.

Caption: The MAPK signaling pathway and the inhibitory effect of Compound X on MEK.

Biophysical Validation of Target Engagement

Once a putative target is identified, it is crucial to validate the direct binding of Compound X and quantify the interaction. Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (Compound X) to a ligand (the target protein) immobilized on a sensor surface in real-time. This technique can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

General Protocol:

-

Immobilize the purified recombinant target protein onto a sensor chip.

-

Flow different concentrations of Compound X over the sensor surface.

-

Monitor the change in the refractive index, which is proportional to the amount of bound compound.

-

Regenerate the sensor surface to remove the bound compound.

-

Fit the binding data to a kinetic model to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

General Protocol:

-

Place a solution of the purified target protein in the sample cell.

-

Fill a syringe with a solution of Compound X.

-

Inject small aliquots of Compound X into the sample cell.

-

Measure the heat released or absorbed after each injection.

-

Plot the heat change per injection against the molar ratio of Compound X to the target protein.

-

Fit the data to a binding model to determine KD, n, ΔH, and ΔS.

Conclusion

The identification of the molecular target of Compound X is a multifaceted process that requires the integration of various experimental and computational approaches. This guide has provided a comprehensive framework, including detailed protocols and data interpretation strategies, to navigate this complex endeavor. By systematically applying the described methodologies, researchers can confidently identify and validate the target of Compound X, elucidate its mechanism of action, and pave the way for its future development as a therapeutic agent or a valuable tool for biological research. The successful deconvolution of a compound's target is not merely an academic exercise but a critical step in translating a chemical entity into a meaningful biological modulator.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imatinib

Disclaimer: The compound "Compound X" as specified in the prompt is a placeholder. This guide utilizes Imatinib (Gleevec®), a well-characterized tyrosine kinase inhibitor, as a substitute to fulfill the structural and content requirements of the request. All data and pathways presented herein pertain to Imatinib.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Imatinib, a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Imatinib exhibits a well-defined pharmacokinetic profile that supports its clinical efficacy and allows for once-daily dosing.[3][4] Following oral administration, it is well-absorbed, with an absolute bioavailability of approximately 98%.[5] Food does not have a significant impact on the rate or extent of its bioavailability.

1.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

Imatinib is rapidly and completely absorbed from the gastrointestinal tract, reaching peak plasma concentration (Cmax) within 2 to 4 hours after an oral dose. The exposure to imatinib, as measured by the area under the plasma concentration-time curve (AUC), increases proportionally with the dose, indicating no saturation in absorption or elimination processes. In circulation, imatinib is approximately 95% bound to plasma proteins, primarily albumin and alpha1-acid glycoprotein.

The metabolism of imatinib occurs mainly in the liver via the cytochrome P450 enzyme system, with CYP3A4 being the primary isoenzyme involved. Other enzymes like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play a minor role. The major active metabolite is the N-desmethyl derivative (CGP74588), which demonstrates a similar in vitro potency to the parent drug.

Elimination is predominantly through the bile and feces. After a single oral dose, approximately 81% is eliminated within 7 days, with about 68% in the feces and 13% in the urine. Unchanged imatinib accounts for about 25% of the excreted dose. The terminal elimination half-life for imatinib is approximately 18 hours, while its active metabolite has a half-life of about 40 hours.

1.2. Key Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of Imatinib in adult patients.

| Parameter | Value | Reference |

| Bioavailability (F) | 98% | |

| Time to Peak (Tmax) | 2 - 4 hours | |

| Plasma Protein Binding | ~95% | |

| Metabolism | Hepatic, primarily via CYP3A4 | |

| Major Active Metabolite | N-desmethyl derivative (CGP74588) | |

| Elimination Half-Life (t½) | ~18 hours (Imatinib), ~40 hours (Metabolite) | |

| Excretion | ~68% feces, ~13% urine |

Experimental Protocol: Imatinib Quantification in Plasma

A standard method for the quantification of Imatinib and its primary metabolite in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Methodology

-

Sample Preparation: Patient plasma samples are thawed. A specific volume (e.g., 100 µL) is aliquoted.

-

Protein Precipitation: A protein precipitation agent (e.g., acetonitrile) containing a deuterated internal standard of Imatinib is added to the plasma sample to remove proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing Imatinib, its metabolite, and the internal standard is carefully transferred to a new vial or plate for analysis.

-

LC Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The compounds are separated on a C18 reverse-phase column using a specific gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Imatinib, its metabolite, and the internal standard are monitored for highly selective and sensitive detection.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of Imatinib in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve.

2.2. Experimental Workflow Diagram

Caption: Workflow for Imatinib quantification by LC-MS/MS.

Pharmacodynamics

Imatinib is a protein-tyrosine kinase inhibitor that targets a select number of kinases involved in cellular signaling. Its primary therapeutic effect stems from the potent and selective inhibition of the BCR-ABL fusion protein.

3.1. Mechanism of Action

The hallmark of Chronic Myeloid Leukemia (CML) is the Philadelphia chromosome, which results in the creation of the BCR-ABL fusion gene. This gene produces a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells and inhibits apoptosis. Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the enzyme in its inactive conformation. This competitive inhibition blocks the transfer of phosphate from ATP to tyrosine residues on downstream substrates, thereby interrupting the signaling cascades that lead to malignant transformation.

In addition to BCR-ABL, Imatinib also effectively inhibits other receptor tyrosine kinases, including:

-

c-Kit: A key driver in the pathogenesis of most Gastrointestinal Stromal Tumors (GIST).

-

Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in the growth of various solid tumors.

3.2. Key Pharmacodynamic Parameters

The clinical efficacy of Imatinib is dose-dependent and correlates with plasma drug concentrations.

| Parameter | Value / Description | Reference |

| Primary Target | BCR-ABL Tyrosine Kinase | |

| Other Key Targets | c-Kit, PDGFR | |

| Mechanism | ATP-competitive inhibition of the kinase domain | |

| Therapeutic Trough Level (CML) | > 1000 ng/mL | |

| IC50 (BCR-ABL) | ~0.15 mg/L (in vitro) | |

| IC50 (T-cell proliferation) | 2.9 - 3.9 µM |

3.3. Signaling Pathway Diagram

The diagram below illustrates the inhibition of the BCR-ABL signaling pathway by Imatinib. The BCR-ABL oncoprotein activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote cell proliferation and survival while inhibiting apoptosis. Imatinib blocks the initial phosphorylation event, shutting down these oncogenic signals.

References

An In-depth Technical Guide to the Solubility and Stability of Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and experimental protocols.

Solubility Profile of Acetylsalicylic Acid

The solubility of acetylsalicylic acid is a critical physicochemical property influencing its dissolution, absorption, and overall bioavailability. Its solubility is significantly affected by the solvent, temperature, and pH of the medium due to its nature as a weak acid (pKa ≈ 3.5).

Aqueous Solubility

Acetylsalicylic acid is slightly soluble in water. Its aqueous solubility increases with temperature. Due to its acidic nature, its solubility is pH-dependent, with higher solubility observed in alkaline conditions where the carboxylic acid group is ionized.[1]

Table 1: Aqueous Solubility of Acetylsalicylic Acid at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | ~0.3 |

| 37 | ~1.0 |

Table 2: Influence of pH on the Aqueous Solubility of Acetylsalicylic Acid

| pH | State | Relative Solubility |

| < 2 | Neutral (R-COOH) | Low |

| 2-5 | Mixture of neutral and ionized forms | Increasing |

| > 5 | Ionized (R-COO⁻) | High |

At a pH of 1.2, acetylsalicylic acid is predominantly in its protonated, less soluble form.[2] As the pH increases above its pKa of 3.5, it becomes progressively more ionized, leading to a significant increase in solubility.[2] At a pH of 6.8, it is almost completely ionized, and its maximum aqueous solubility is approached.[3]

Solubility in Organic Solvents and Co-solvent Mixtures

Acetylsalicylic acid exhibits good solubility in several organic solvents, a property that is leveraged in the preparation of stock solutions for experimental purposes and in certain formulation strategies.

Table 3: Solubility of Acetylsalicylic Acid in Common Organic Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~80 |

| Dimethyl Sulfoxide (DMSO) | ~41 |

| Dimethylformamide (DMF) | ~30 |

The use of co-solvents, such as ethanol-water mixtures, can significantly enhance the solubility of acetylsalicylic acid compared to water alone. The solubility of acetylsalicylic acid in ethanol-water mixtures increases with a higher fraction of ethanol.[4]

Stability Profile of Acetylsalicylic Acid

The stability of acetylsalicylic acid is a crucial factor for its formulation, storage, and therapeutic efficacy. The primary degradation pathway is hydrolysis of the ester linkage, yielding salicylic acid and acetic acid. This reaction is catalyzed by moisture, heat, and extreme pH conditions (both acidic and basic).

Hydrolysis and Degradation Kinetics

The hydrolysis of acetylsalicylic acid follows pseudo-first-order kinetics. The rate of hydrolysis is significantly influenced by pH. The drug is most stable in aqueous solutions at a pH of 2-3. The rate of hydrolysis increases at pH values below 2 and above 4. In alkaline solutions, the hydrolysis is rapid.

Table 4: Stability of Acetylsalicylic Acid in Various Media

| Medium | Condition | Half-life (t½) | Stability |

| Aqueous solution (pH 2-3) | 25°C | - | Most Stable |

| Aqueous solution (pH 4-8) | 25°C | - | Less Stable |

| Aqueous solution (pH < 2 or > 8) | 25°C | - | Least Stable |

| Saturated aqueous solution (pH 5-7) | 25°C | ~1 week for complete hydrolysis | Unstable |

| Phosphate Buffer (0.1 M, pH 7.4) | - | 537.21 ± 8.42 hours | Relatively Stable |

| Boric Acid Buffer (pH 10.4) | - | 256.67 ± 2.35 hours | Unstable |

The main degradation products of acetylsalicylic acid are salicylic acid and acetic acid. In some cases, a dehydrated product formed from the interaction of acetylsalicylic acid and salicylic acid has been identified as a degradation product.

Photostability

According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B, photostability testing is an essential part of stress testing. While specific public data on the forced photostability of aspirin is limited in the provided search results, the ICH guidelines mandate that new drug substances and products be exposed to light to assess their intrinsic photostability.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid acetylsalicylic acid to a series of vials containing the desired solvent (e.g., purified water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of acetylsalicylic acid using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility based on the measured concentration in the saturated solution.

Caption: Workflow for the Shake-Flask Solubility Determination.

Stability-Indicating HPLC Method for Assay and Impurity Determination

This method is used to quantify the amount of acetylsalicylic acid and its degradation products over time.

Methodology:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with the pH adjusted to 3.0 with o-phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

-

Standard Preparation: Prepare a standard stock solution of acetylsalicylic acid and its primary degradation product, salicylic acid, in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

For stability studies, store acetylsalicylic acid samples (e.g., in solution or as a solid dosage form) under the desired conditions (e.g., elevated temperature, different pH buffers).

-

At specified time points, withdraw a sample, dissolve it in the mobile phase if necessary, and dilute to a suitable concentration for analysis.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the peak areas for acetylsalicylic acid and salicylic acid. Calculate the concentration of each component in the samples using the calibration curve generated from the standards.

Accelerated Stability Study Protocol (Based on ICH Q1A)

This protocol is designed to predict the long-term stability of a drug product by subjecting it to accelerated storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of the drug product in its proposed container-closure system.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, samples should be tested for appearance, assay of acetylsalicylic acid, and levels of degradation products using a validated stability-indicating method (e.g., the HPLC method described above). Other tests such as dissolution and moisture content may also be relevant.

-

Evaluation: Analyze the data for any trends in degradation or changes in physical properties to establish a shelf-life for the product.

Mechanism of Action: COX Pathway Inhibition

Acetylsalicylic acid exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Caption: Simplified schematic of the COX pathway and its inhibition by acetylsalicylic acid.

Acetylsalicylic acid covalently modifies a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation. This blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes. The inhibition of COX-1 in platelets is responsible for its antiplatelet effect, while the inhibition of COX-2 mediates its anti-inflammatory, analgesic, and antipyretic properties.

References

Methodological & Application

Application Notes and Protocols for Compound X in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Compound X in various cell culture experiments. The protocols outlined below are designed to assess the efficacy and mechanism of action of Compound X, a novel therapeutic candidate.

Introduction

The initial evaluation of a new chemical entity for its therapeutic potential is a critical phase in drug discovery.[1] In vitro studies using cancer cell lines are fundamental to gaining initial insights into a compound's efficacy and mechanism of action.[1] This document details standardized protocols for evaluating the anti-proliferative and cytotoxic effects of Compound X. The assays described are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50), the induction of apoptosis, and the impact on cell cycle progression.[1] These preliminary findings are crucial for making informed decisions in the preclinical development pipeline.[1]

Data Presentation: Quantifying the Efficacy of Compound X

The following tables present hypothetical data for Compound X to illustrate how quantitative results from the described assays can be structured for clear comparison and interpretation.

Table 1: Cell Viability (IC50) of Compound X in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 25.8 |

| A549 | Lung Carcinoma | 48 | 18.2 |

| HCT116 | Colorectal Carcinoma | 48 | 9.7 |

| PC-3 | Prostate Adenocarcinoma | 48 | 32.1 |

Table 2: Apoptosis Induction by Compound X in HCT116 Cells

| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Vehicle) | 2.1 | 1.5 | 3.6 |

| 5 | 8.9 | 4.3 | 13.2 |

| 10 | 15.6 | 9.8 | 25.4 |

| 20 | 28.4 | 18.2 | 46.6 |

Table 3: Cell Cycle Analysis of A549 Cells Treated with Compound X

| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Vehicle) | 45.2 | 30.1 | 24.7 |

| 10 | 68.9 | 15.3 | 15.8 |

| 20 | 75.1 | 10.2 | 14.7 |

| 40 | 82.3 | 5.6 | 12.1 |

Experimental Protocols

Preparation of Compound X Stock and Working Solutions

Proper preparation of Compound X solutions is critical for obtaining reproducible results.

Protocol 1: Preparation of Compound X Stock Solution

-

Weigh Compound X: In a sterile microcentrifuge tube, weigh out the desired amount of Compound X. For example, to make 1 mL of a 10 mM stock solution of Compound X with a molecular weight of 500 g/mol , you would weigh out 5 mg.

-

Add Solvent: Add the appropriate volume of cell culture grade Dimethyl Sulfoxide (DMSO) to the tube containing Compound X. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution until Compound X is completely dissolved. Gentle warming in a 37°C water bath or sonication may be necessary for compounds that are difficult to dissolve.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Compound X Working Solutions

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM Compound X stock solution at room temperature.

-

Intermediate Dilutions: It is recommended to perform a step-wise dilution to prevent precipitation of the compound. For instance, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution by adding 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down.

Workflow for preparing Compound X stock and working solutions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of Compound X that inhibits cell growth by 50% (IC50).

Materials:

-

Compound X

-

Cancer cell lines

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Compound X

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Compound X for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of Compound X on cell cycle progression.

Materials:

-

Compound X

-

Cancer cell lines

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X for the desired duration.

-

Cell Harvesting: Harvest both floating and attached cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X. This is a simplified representation of a common cancer-related pathway for illustrative purposes.

Hypothetical signaling pathway inhibited by Compound X.

Troubleshooting and Optimization

-

High Variability Between Replicate Wells: This may be due to pipetting errors, uneven cell seeding, or edge effects. Ensure proper pipetting technique, a single-cell suspension before seeding, and consider not using the outer wells of the plate.

-

No Effect of Compound X: This could be due to compound inactivity in the specific cell line, poor solubility, absence of the cellular target, or insufficient incubation time. Verify target expression, check compound solubility, and perform a time-course experiment.

-

Unexpected Bell-Shaped Dose-Response Curve: This might indicate off-target effects or compound precipitation at high concentrations. Investigate potential off-target effects and visually inspect for precipitation.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vitro characterization of Compound X. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing promising therapeutic candidates through the drug discovery pipeline.

References

Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Compound X Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a novel therapeutic agent under investigation for its potential to modulate key cellular signaling pathways implicated in disease progression. Understanding the molecular mechanism of Compound X is crucial for its development as a therapeutic. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] This application note provides a detailed protocol for performing Western blot analysis to assess the impact of Compound X on critical signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, as well as markers of apoptosis. By analyzing changes in protein expression and phosphorylation status, researchers can elucidate the mechanism of action of Compound X and evaluate its therapeutic potential.[2][3][4]

Key Signaling Pathways

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Western blot analysis can be used to measure the phosphorylation status of key components like MEK and ERK to determine if Compound X inhibits this pathway.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell growth, survival, and metabolism. Aberrant activation of this pathway is also frequently observed in cancer. Western blotting can be employed to assess the phosphorylation levels of Akt as a readout of pathway activity in response to Compound X treatment.

Apoptosis Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Western blot analysis can detect key markers of apoptosis, such as the cleavage of caspase-3 and PARP, to determine if Compound X induces this cell death program.

Experimental Workflow Overview

The following diagram outlines the general workflow for Western blot analysis after Compound X treatment.

Figure 1. Experimental workflow for Western blot analysis.

Hypothetical Signaling Pathway: Compound X Inhibition of MAPK/ERK

The diagram below illustrates a hypothetical mechanism where Compound X inhibits the MAPK/ERK signaling pathway.

References

Application Notes for Compound X: A Novel MEK1/2 Inhibitor for High-Throughput Screening

Introduction

Compound X is a potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2, central kinases in the MAPK/ERK signaling pathway.[1] This pathway is a critical transducer of extracellular signals that regulate fundamental cellular processes, including proliferation, differentiation, and survival.[2][3] Dysregulation of the MAPK/ERK cascade, often due to mutations in BRAF or RAS genes, is a well-established driver in numerous human cancers.[3][4] As a highly specific allosteric inhibitor, Compound X locks MEK1/2 in an inactive conformation, preventing the phosphorylation and subsequent activation of its sole known substrates, ERK1/2. This targeted inhibition makes Compound X a valuable tool for cancer research and a promising candidate for therapeutic development.

These application notes provide detailed protocols for utilizing Compound X in high-throughput screening (HTS) to identify and characterize its effects in both biochemical and cellular contexts.

Data Presentation: Quantitative Analysis of Compound X

The inhibitory activity of Compound X has been quantified against its primary targets, MEK1/2, and assessed for its anti-proliferative effects in cancer cell lines known to have a dysregulated MAPK pathway. For comparison, data for Trametinib, an FDA-approved MEK inhibitor, is included.

Table 1: Biochemical Potency of Compound X against MEK1/2 Kinases This table summarizes the half-maximal inhibitory concentration (IC50) of Compound X against MEK1 and MEK2 enzymes in a cell-free biochemical assay. Lower values indicate greater potency.

| Compound | Target | IC50 (nM) | Assay Type |

| Compound X | MEK1 | 0.85 | HTRF Kinase Assay |

| Compound X | MEK2 | 1.10 | HTRF Kinase Assay |

| Trametinib | MEK1 | 0.92 | Cell-Free Assay |

| Trametinib | MEK2 | 1.80 | Cell-Free Assay |

Table 2: Cellular Anti-Proliferative Activity of Compound X This table shows the half-maximal growth inhibition concentration (GI50) in cancer cell lines harboring BRAF V600E mutations, which lead to constitutive pathway activation.

| Compound | Cell Line | Genotype | GI50 (nM) | Assay Type |

| Compound X | A375 (Melanoma) | BRAF V600E | 4.5 | Cell Viability (72h) |

| Compound X | HT-29 (Colon) | BRAF V600E | 8.2 | Cell Viability (72h) |

| Trametinib | A375 (Melanoma) | BRAF V600E | 5.0 | Cell Viability (72h) |

| Trametinib | HT-29 (Colon) | BRAF V600E | 10.0 | Cell Viability (72h) |

Visualizing the Mechanism of Action

To understand the role of Compound X, it is essential to visualize its point of intervention within the MAPK/ERK signaling cascade.

References

Application Notes and Protocols for Compound X (Dasatinib) in Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X, known as Dasatinib, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It is a valuable tool for target validation studies, particularly for the Bcr-Abl tyrosine kinase. Dasatinib's primary target is the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Additionally, it inhibits other kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ.[1][2] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome resistance to other inhibitors like imatinib.[3] These application notes provide detailed protocols for utilizing Dasatinib in key experiments to validate its engagement and effect on the Bcr-Abl target.

Mechanism of Action and Signaling Pathway

Dasatinib functions as an ATP-competitive inhibitor of the Bcr-Abl kinase. The fusion of the BCR and ABL genes results in a constitutively active Bcr-Abl tyrosine kinase, which autophosphorylates and subsequently phosphorylates a multitude of downstream substrates. This aberrant signaling activates pathways that drive uncontrolled cell proliferation and inhibit apoptosis. Key downstream pathways affected include the RAS/MAPK and PI3K/AKT signaling cascades. Dasatinib binding to the ATP-binding pocket of Bcr-Abl blocks its kinase activity, thereby inhibiting the phosphorylation of its substrates and shutting down these oncogenic signaling pathways.

Quantitative Data: In Vitro Potency of Dasatinib

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for Dasatinib have been determined in various cancer cell lines, demonstrating its high potency, particularly in Bcr-Abl positive lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| K562 | Chronic Myeloid Leukemia | 4.6 | |

| LAMA-84 | Chronic Myeloid Leukemia | Varies | |

| KYO-1 | Chronic Myeloid Leukemia | Varies | |

| MCF-7 | Breast Cancer | 2100 | |

| MDA-MB-231 | Breast Cancer | Varies | |

| NCI-H23 | Non-Small Cell Lung Cancer | 4500 | |

| NCI-H460 | Non-Small Cell Lung Cancer | 300 | |

| A498 | Renal Cell Carcinoma | 600 | |

| 786-O | Renal Cell Carcinoma | Varies |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

K562 cells (or other Bcr-Abl positive cell line)

-

Dasatinib (Compound X)

-

DMSO (vehicle control)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well plates

-

Thermocycler

-

Centrifuge

-

Reagents and equipment for Western Blotting (see Protocol 2)

Procedure:

-

Cell Culture and Treatment:

-

Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Treat cells with Dasatinib (e.g., 1 µM) or DMSO for 1-2 hours in the incubator.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Heat Treatment:

-

Aliquot the cell lysate into PCR tubes or a 96-well plate.

-

Place the samples in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes at each temperature.

-

-

Separation of Soluble and Aggregated Proteins:

-

After heating, centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

-

Analysis by Western Blot:

-

Analyze the amount of soluble Bcr-Abl remaining at each temperature for both Dasatinib-treated and DMSO-treated samples using the Western Blot protocol described below.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

Plot the percentage of soluble Bcr-Abl as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature for the Dasatinib-treated sample compared to the control indicates target engagement and stabilization.

-

Protocol 2: Western Blotting for Bcr-Abl Phosphorylation

This protocol determines the effect of Dasatinib on the phosphorylation status of Bcr-Abl and its downstream targets, providing a measure of its inhibitory activity.

Materials:

-

Bcr-Abl positive cells (e.g., K562)

-

Dasatinib (Compound X)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed K562 cells and treat with various concentrations of Dasatinib (e.g., 0, 10, 50, 100 nM) for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities. A decrease in the signal for phosphorylated proteins in Dasatinib-treated samples compared to the control indicates inhibition of Bcr-Abl kinase activity. Total protein levels and the loading control should remain unchanged.

-

Protocol 3: In Vitro Bcr-Abl Kinase Activity Assay

This assay directly measures the enzymatic activity of Bcr-Abl and its inhibition by Dasatinib in a cell-free system.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Dasatinib (Compound X)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (and [γ-32P]ATP for radiometric assay)

-

Substrate peptide (e.g., Abltide)

-

96-well plates

-

Scintillation counter or ELISA plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add kinase assay buffer, recombinant Bcr-Abl enzyme, and serial dilutions of Dasatinib.

-

Include a no-inhibitor control and a no-enzyme control.

-

-

Initiate Reaction:

-

Add the substrate peptide and ATP (spiked with [γ-32P]ATP if using a radiometric assay) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Stop Reaction:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for non-radiometric assays).

-

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric (ELISA-based): Use a phosphospecific antibody to detect the phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the Dasatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

Application Note: CRISPR-Cas9 Screening in Combination with Compound X to Identify Genetic Modifiers of Drug Response

Introduction

The convergence of CRISPR-Cas9 genome editing and high-throughput screening has created a powerful platform for functional genomics.[1][2][3] When combined with small molecule inhibitors, CRISPR-Cas9 screens offer an unbiased, genome-wide approach to elucidate drug mechanisms of action, identify novel therapeutic targets, and uncover mechanisms of drug resistance or sensitivity.[1][4] This application note describes a general framework for performing a pooled CRISPR-Cas9 loss-of-function screen in combination with a hypothetical small molecule, "Compound X," to identify genes that modulate its cytotoxic or cytostatic effects.

Principle of the Assay

Pooled CRISPR screens utilize a library of single-guide RNAs (sgRNAs) targeting thousands of genes, delivered via lentivirus to a population of Cas9-expressing cells. This process creates a diverse pool of cells, where each cell ideally contains a single gene knockout. The cell population is then split and cultured in the presence or absence of Compound X.

The core principle is to measure the change in representation of each sgRNA in the cell population over time.

-

Negative Selection (Sensitivity Screen): If a gene knockout sensitizes cells to Compound X, those cells will be depleted from the drug-treated population. This is identified by a decrease in the corresponding sgRNA's abundance. For these screens, a lower drug concentration (e.g., causing 10-30% growth inhibition) is used to create a window for detecting depleted phenotypes.

-

Positive Selection (Resistance Screen): Conversely, if a gene knockout confers resistance to Compound X, those cells will survive and proliferate better than the control population. This results in an enrichment of the corresponding sgRNA. Resistance screens typically use a high, near-lethal drug dose (e.g., causing 70-90% growth inhibition) to ensure only resistant cells survive.

Following treatment, genomic DNA is extracted, and the sgRNA sequences are amplified and quantified using next-generation sequencing (NGS). By comparing the sgRNA counts between the treated and untreated populations, researchers can identify "hits"—genes whose knockout significantly alters the response to Compound X.

Applications in Drug Development

-

Target Identification and Validation: Identifies genes whose knockout phenocopies the effect of a drug, helping to validate its intended target.

-

Mechanism of Action (MoA) Elucidation: Uncovers signaling pathways and cellular processes that are essential for a drug's activity.

-

Discovery of Resistance Mechanisms: Reveals genes that, when lost, allow cancer cells to evade drug treatment, providing insights for developing combination therapies.

-

Identification of Synergistic Drug Combinations: Pinpoints genetic vulnerabilities that can be exploited with a second therapeutic agent, a concept known as synthetic lethality.

-

Biomarker Discovery: Identifies genetic markers that can predict patient response to a particular therapy, aiding in patient stratification.

Experimental Protocols & Data

Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

A prerequisite for a pooled CRISPR screen is a cell line that robustly expresses the Cas9 nuclease.

Materials:

-

Lentiviral vector encoding Cas9 (e.g., lentiCas9-Blast)

-

HEK293T cells for virus packaging

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent

-

Target cell line

-

Polybrene

-

Blasticidin (or other appropriate selection antibiotic)

Method:

-

Lentivirus Production: Co-transfect HEK293T cells with the Cas9-encoding plasmid and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

-

Transduction: Plate the target cell line and allow cells to adhere. The next day, infect the cells with the Cas9 lentivirus at a low multiplicity of infection (MOI < 1) in the presence of 8 µg/mL polybrene.

-

Antibiotic Selection: 48 hours post-transduction, begin selection by adding blasticidin to the culture medium. Maintain selection for 7-10 days, replacing the medium every 2-3 days, until a resistant population is established.

-

Validation: Confirm Cas9 expression via Western blot and assess its nuclease activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry).

Table 1: Hypothetical Cas9 Activity Validation

| Cell Line | Transfection | % GFP Positive Cells | Cas9 Activity |

|---|---|---|---|

| A549-GFP | Non-targeting sgRNA | 98.5% | Baseline |

| A549-GFP | GFP-targeting sgRNA | 12.1% | 87.7% Knockout |

| A549-Cas9-GFP | Non-targeting sgRNA | 99.1% | Baseline |

| A549-Cas9-GFP | GFP-targeting sgRNA | 5.3% | 94.6% Knockout |

Protocol 2: Pooled CRISPR Library Transduction

This protocol aims to deliver the sgRNA library to the Cas9-expressing cells, ensuring most cells receive only one sgRNA.

Materials:

-

Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3)

-

Stable Cas9-expressing cell line

-

Polybrene

-

Puromycin (or other selection antibiotic appropriate for the library vector)

Method:

-

Determine Viral Titer: Perform a titration experiment by infecting the Cas9 cell line with serial dilutions of the lentiviral library to determine the volume of virus needed to achieve an MOI of 0.3-0.5. This low MOI is critical to ensure that the majority of cells are infected by a single viral particle.

-

Large-Scale Transduction: Seed a sufficient number of cells to achieve a library coverage of at least 300-500 cells per sgRNA. For a library with 100,000 sgRNAs, this would be 30-50 million cells.

-

Infection: Infect the cells with the sgRNA library at the predetermined MOI in the presence of polybrene.

-

Antibiotic Selection: 24-48 hours post-infection, apply puromycin selection to eliminate uninfected cells.

-

Harvest Baseline Sample: After selection is complete (typically 2-4 days), harvest a representative population of cells (at >300x coverage) to serve as the Day 0 or T0 reference sample. Store the cell pellet at -80°C.

Table 2: Recommended Screen Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Multiplicity of Infection (MOI) | 0.3 - 0.5 | Minimizes multiple sgRNA integrations per cell. |

| Library Representation | >300 cells per sgRNA | Ensures the full diversity of the library is maintained. |